molecular formula C11H14ClF2N B6208257 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride CAS No. 2703781-86-4

3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride

Cat. No. B6208257
CAS RN: 2703781-86-4
M. Wt: 233.7
InChI Key:
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Description

3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride (3-DMPH) is a synthetic compound that has been used in scientific research for several decades. It is a chiral compound, meaning it has two distinct forms, and it has been used in various scientific applications, including biochemical and physiological studies. In

Scientific Research Applications

3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of chirality on the activity of enzymes, as well as to study the interactions between small molecules and proteins. It has also been used to study the structure and function of proteins, and to study the effects of drugs on the human body. Additionally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride has been used in biochemical and physiological studies of various diseases.

Mechanism of Action

3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride acts as a competitive inhibitor of enzymes, meaning it binds to the active site of the enzyme and prevents other substrates from binding. This can be used to study the effects of chirality on enzyme activity, as well as to study the structure and function of proteins. Additionally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride can be used to study the effects of drugs on the human body, as it can act as a competitive inhibitor of various enzymes involved in drug metabolism.
Biochemical and Physiological Effects
3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride has been used in biochemical and physiological studies of various diseases. It has been used to study the effects of drugs on the human body, as well as to study the effects of chirality on enzyme activity. Additionally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride has been used to study the interactions between small molecules and proteins, as well as to study the structure and function of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride in lab experiments is its high solubility in water, which makes it easier to use in biochemical and physiological studies. Additionally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride is a chiral compound, which makes it useful for studying the effects of chirality on enzyme activity. However, one of the main limitations of using 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride in lab experiments is its low stability, which can make it difficult to store for long periods of time.

Future Directions

There are a number of possible future directions for 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride research. One possibility is to use 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride to study the effects of drugs on the human body, as it can act as a competitive inhibitor of various enzymes involved in drug metabolism. Additionally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride could be used to study the interactions between small molecules and proteins, as well as to study the structure and function of proteins. Finally, 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride could be used to study the effects of chirality on enzyme activity.

Synthesis Methods

3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride is synthesized through the reaction of 3,4-difluorophenylacetonitrile with 3-methylpyrrolidine in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as acetonitrile, and the product is then purified by column chromatography. This method of synthesis has been used for many years and has proven to be a reliable and efficient method of producing 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride involves the reaction of 3,4-difluoroaniline with 3-methylpyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "3,4-difluoroaniline", "3-methylpyrrolidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3,4-difluoroaniline (1.0 equiv) in dichloromethane, add 3-methylpyrrolidine (1.2 equiv) and hydrochloric acid (1.2 equiv).", "Stir the reaction mixture at room temperature for 24 hours.", "Extract the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain 3-(3,4-difluorophenyl)-3-methylpyrrolidine hydrochloride as a white solid." ] }

CAS RN

2703781-86-4

Molecular Formula

C11H14ClF2N

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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